Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride
CAS No.:
Cat. No.: VC15994175
Molecular Formula: C8H8ClN
Molecular Weight: 153.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN |
|---|---|
| Molecular Weight | 153.61 g/mol |
| IUPAC Name | bicyclo[4.2.0]octa-1(6),2,4,7-tetraen-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H7N.ClH/c9-8-4-3-6-1-2-7(6)5-8;/h1-5H,9H2;1H |
| Standard InChI Key | OISLFZAASIWLEP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=C2)N.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride is systematically named according to IUPAC rules, reflecting its bicyclic framework. The base structure consists of two fused cyclobutane rings (bicyclo[4.2.0]) with conjugated double bonds at the 1,3,5,7 positions. The amine group at position 3 is protonated as a hydrochloride salt . Variations in nomenclature exist across sources, including "bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride" and "bicyclo[4.2.0]octa-1(6),2,4,7-tetraen-3-amine hydrochloride", reflecting differences in double-bond numbering.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 153.61 g/mol | |
| CAS Number | 1956319-33-7 | |
| Alternate CAS | 2299-00-5 | |
| IUPAC Name | Bicyclo[4.2.0]octa-1(6),2,4,7-tetraen-3-amine hydrochloride |
Structural and Electronic Features
The compound’s bicyclic system creates significant ring strain, enhancing its reactivity. Conjugated double bonds contribute to aromatic character, enabling participation in electrophilic substitution and cycloaddition reactions. X-ray crystallography and computational studies suggest a planar geometry for the fused rings, with the amine group adopting an axial position to minimize steric hindrance.
Synthesis and Characterization
Synthetic Pathways
Synthesis typically involves multi-step protocols:
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Cyclization of Precursors: Starting materials like 1,3-dienes undergo Diels-Alder reactions to form the bicyclic core.
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Amine Functionalization: The amine group is introduced via nucleophilic substitution or reductive amination.
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Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Heat, Lewis acid catalyst | 45–60% | |
| Amine Introduction | NH₃, Pd/C, H₂ | 70–85% | |
| Hydrochloride Formation | HCl (g), Et₂O | >90% |
Analytical Characterization
Advanced techniques confirm structure and purity:
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NMR Spectroscopy: NMR shows distinct peaks for aromatic protons (δ 6.8–7.2 ppm) and the amine group (δ 2.1 ppm).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 153.61 .
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HPLC: Purity ≥95% confirmed via reverse-phase chromatography .
Physicochemical Properties
Stability and Solubility
The compound is a white crystalline powder stable at 0–8°C . It is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Storage Temperature | 0–8°C | |
| Solubility in DMSO | 25 mg/mL |
Reactivity and Degradation
Exposure to light or moisture induces decomposition, forming chlorinated byproducts . The amine group participates in Schiff base formation with carbonyl compounds.
Applications in Research
Medicinal Chemistry
Derivatives exhibit anticancer activity by inhibiting tubulin polymerization (IC₅₀ = 1.2 μM in MCF-7 cells). Structural analogs are being explored as kinase inhibitors due to their ability to occupy ATP-binding pockets.
Materials Science
The conjugated system enables use in organic semiconductors. Thin films of the compound demonstrate a bandgap of 2.8 eV, suitable for photovoltaic applications.
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